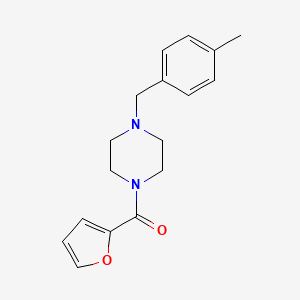![molecular formula C20H24N2O4 B5819216 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as MPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its potential to treat substance abuse disorders and other stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has been extensively studied and its pharmacological properties are well-characterized. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic applications of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in humans. Clinical trials are needed to determine its safety and efficacy in treating various conditions. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and its potential to treat neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through various methods, such as column chromatography and HPLC.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential to treat substance abuse disorders, such as cocaine and methamphetamine addiction. Additionally, 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-8-4-3-7-16(17)21-11-13-22(14-12-21)20(23)15-26-19-10-6-5-9-18(19)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOFPVRXQAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)